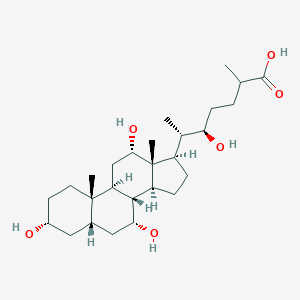
3,7,12,22-Tetrahydroxycholestanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,12,22-Tetrahydroxycholestanoic acid, also known as THCA, is a bile acid that plays an essential role in the digestion and absorption of dietary fats. THCA is synthesized in the liver from cholesterol and is secreted into the bile ducts, where it aids in the emulsification and absorption of fats in the small intestine. In recent years, THCA has gained attention for its potential therapeutic applications in various diseases.
Mecanismo De Acción
Further studies are needed to elucidate the mechanism of action of 3,7,12,22-Tetrahydroxycholestanoic acid and its effects on various pathways.
3. Novel
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7,12,22-Tetrahydroxycholestanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: 3,7,12,22-Tetrahydroxycholestanoic acid is readily available for lab experiments, either through chemical synthesis or microbial metabolism.
2. Stability: 3,7,12,22-Tetrahydroxycholestanoic acid is a stable compound that can be stored for long periods without significant degradation.
3. Specificity: 3,7,12,22-Tetrahydroxycholestanoic acid is a specific compound that can be easily identified and quantified in biological samples.
Some of the limitations of 3,7,12,22-Tetrahydroxycholestanoic acid for lab experiments include:
1. Cost: 3,7,12,22-Tetrahydroxycholestanoic acid synthesis can be expensive, particularly for large-scale experiments.
2. Toxicity: 3,7,12,22-Tetrahydroxycholestanoic acid can be toxic at high concentrations, which can limit its use in certain experiments.
3. Specificity: 3,7,12,22-Tetrahydroxycholestanoic acid is a specific compound that may not be suitable for certain experiments that require a broader range of compounds.
Direcciones Futuras
There are several future directions for research on 3,7,12,22-Tetrahydroxycholestanoic acid, including:
1. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 3,7,12,22-Tetrahydroxycholestanoic acid in humans.
2.
Métodos De Síntesis
3,7,12,22-Tetrahydroxycholestanoic acid can be synthesized through several methods, including chemical synthesis and microbial metabolism. Chemical synthesis involves the reaction of cholesterol with various reagents under specific conditions to produce 3,7,12,22-Tetrahydroxycholestanoic acid. Microbial metabolism, on the other hand, involves the use of microorganisms such as bacteria and fungi to convert cholesterol into 3,7,12,22-Tetrahydroxycholestanoic acid.
Aplicaciones Científicas De Investigación
3,7,12,22-Tetrahydroxycholestanoic acid has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications in various diseases. Some of the areas of research include:
1. Cancer: Studies have shown that 3,7,12,22-Tetrahydroxycholestanoic acid has anti-cancer properties, which make it a potential candidate for cancer therapy. 3,7,12,22-Tetrahydroxycholestanoic acid has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
2. Inflammatory Bowel Disease (IBD): 3,7,12,22-Tetrahydroxycholestanoic acid has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of IBD. Studies have shown that 3,7,12,22-Tetrahydroxycholestanoic acid can reduce inflammation in the gut and improve the symptoms of IBD.
3. Metabolic Syndrome: 3,7,12,22-Tetrahydroxycholestanoic acid has been shown to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic syndrome. Studies have shown that 3,7,12,22-Tetrahydroxycholestanoic acid can improve insulin sensitivity and reduce cholesterol levels in animal models.
Propiedades
Número CAS |
121569-59-3 |
|---|---|
Nombre del producto |
3,7,12,22-Tetrahydroxycholestanoic acid |
Fórmula molecular |
C60H123O15P3Zr |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
(5R,6S)-5-hydroxy-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C27H46O6/c1-14(25(32)33)5-8-21(29)15(2)18-6-7-19-24-20(13-23(31)27(18,19)4)26(3)10-9-17(28)11-16(26)12-22(24)30/h14-24,28-31H,5-13H2,1-4H3,(H,32,33)/t14?,15-,16-,17+,18+,19-,20-,21+,22+,23-,24-,26-,27+/m0/s1 |
Clave InChI |
MDFNVHMQCZHMCN-MJEQSDNOSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)[C@@H](CCC(C)C(=O)O)O |
SMILES |
CC(CCC(C(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O)C(=O)O |
SMILES canónico |
CC(CCC(C(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O)C(=O)O |
Sinónimos |
3 alpha,7 alpha,12 alpha,22-tetrahydroxy-5 beta-cholestanoic acid 3,7,12,22-tetrahydroxycholestanoic acid 3,7,12,22-THCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



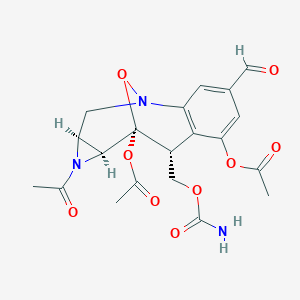
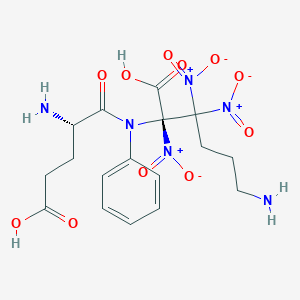
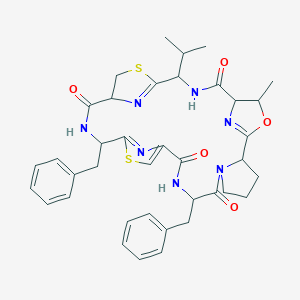
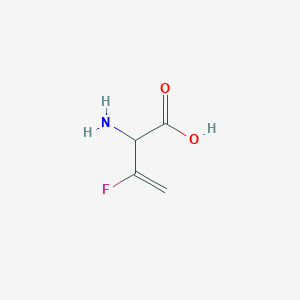

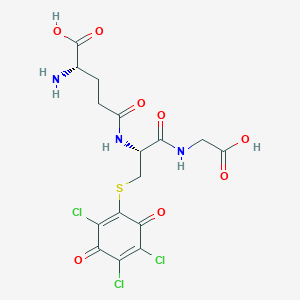


![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
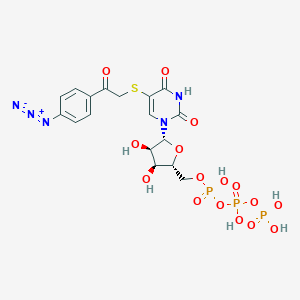
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)

